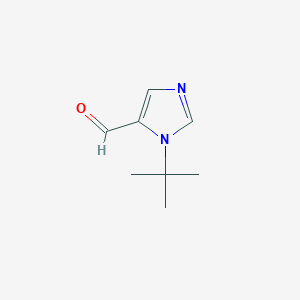

1-tert-butyl-1H-imidazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-tert-butylimidazole-4-carbaldehyde |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)10-6-9-4-7(10)5-11/h4-6H,1-3H3 |

InChI Key |

SHYXQTKUVHVKJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=NC=C1C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-tert-butyl-1H-imidazole-5-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry, where it can coordinate with metal ions, facilitating various reactions and influencing the properties of metal complexes.

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. The aldehyde group can interact with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or cellular signaling modulation .

Case Study: Anticancer Activity

A study investigated the biological activity of derivatives of this compound against cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting potential for development into anticancer agents.

Medicine

The compound is explored as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. Its ability to form covalent bonds with biomolecules enhances its profile as a candidate for drug design .

Case Study: Drug Development

In a pharmacological study, researchers evaluated the biotransformation of related imidazole derivatives, which included this compound. The findings highlighted its metabolic pathways and potential therapeutic applications in treating inflammatory diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel chemical products with specific functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-tert-butyl-1H-imidazole-5-carbaldehyde with four analogous imidazole carbaldehydes, highlighting structural variations and their implications:

*Calculated from formula.

Key Analysis:

Steric Effects: The tert-butyl substituent in the target compound provides moderate steric hindrance, which may slow reaction kinetics at the carbaldehyde group compared to smaller substituents (e.g., methyl in the benzimidazole analog) .

Electronic Effects :

- The trifluoromethyl (-CF₃) group in the 1-methyl-5-CF₃ analog introduces strong electron-withdrawing effects, increasing the electrophilicity of the aldehyde and lowering its pKa (predicted 1.47) . This contrasts with the electron-donating tert-butyl group, which may slightly deactivate the aldehyde.

However, its aromaticity may reduce solubility in polar solvents compared to non-fused imidazoles .

Predicted vs. Experimental Data :

- Collision cross-section (CCS) values for the target compound suggest a compact structure, whereas the trifluoromethyl analog’s predicted density (1.40 g/cm³) and boiling point (249.3°C) reflect its polarity .

Functional and Application Insights

- This compound: Likely used as a building block in organic synthesis, where its tert-butyl group aids solubility in non-polar solvents. Potential applications include ligands for catalysis or intermediates in pharmaceutical synthesis .

- Benzimidazole analogs : Commonly explored in medicinal chemistry due to bioactivity; the 5-carbaldehyde derivative (BP 4838) may serve as a precursor for antimalarial or antiviral agents .

- Trifluoromethyl analog : The electron-deficient aldehyde could facilitate click chemistry or agrochemical development, leveraging fluorine’s metabolic stability .

Preparation Methods

Reaction Mechanism

The reaction proceeds via acid-catalyzed cyclization, where tert-butylamine reacts with glyoxal to form an intermediate Schiff base. Protonation of the amine group facilitates nucleophilic attack by the carbonyl oxygen, leading to ring closure and the formation of the imidazole core. Subsequent dehydration yields the aromatic imidazole structure, while the tert-butyl group remains intact due to its steric bulk.

Key Reaction Conditions :

-

Catalyst : Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH)

-

Solvent : Ethanol or methanol

-

Temperature : 60–80°C

-

Reaction Time : 6–12 hours

Optimization Strategies

Optimizing cyclization efficiency requires balancing steric and electronic factors. Increasing the acid catalyst concentration accelerates ring closure but risks over-protonation of intermediates. Solvent polarity also influences reaction kinetics, with polar protic solvents like ethanol favoring intermediate stabilization.

Table 1: Cyclization Method Variations

| Variation | Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| HCl catalyst (1 M) | Ethanol, 70°C, 8 hrs | 65 | High purity, minimal byproducts |

| p-TsOH catalyst (0.5 M) | Methanol, 60°C, 10 hrs | 72 | Faster cyclization |

| Solvent-free (neat) | 80°C, 12 hrs | 58 | Lower yield, side products |

After cyclization, the introduction of the aldehyde group at the 5-position is achieved through selective oxidation. This step often employs oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP).

Oxidation Protocols

The hydroxyl group at position 5 of the intermediate 1-tert-butyl-1H-imidazol-5-ol is oxidized to an aldehyde. MnO₂ is preferred for its selectivity and mild conditions, while DMP offers faster reaction times but higher cost.

Typical Procedure :

-

Dissolve 1-tert-butyl-1H-imidazol-5-ol (1.0 eq) in dichloromethane (DCM).

-

Add MnO₂ (3.0 eq) and stir at room temperature for 24 hours.

-

Filter through Celite and concentrate under reduced pressure.

-

Purify via column chromatography (ethyl acetate/hexane, 3:7).

Table 2: Oxidation Efficiency Comparison

| Oxidizing Agent | Solvent | Time (hrs) | Yield (%) |

|---|---|---|---|

| MnO₂ | DCM | 24 | 78 |

| DMP | DCM | 4 | 85 |

| PCC | Acetone | 12 | 65 |

Alternative Synthetic Routes

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides an alternative route by directly introducing the aldehyde group onto a pre-formed imidazole ring. This method involves treating 1-tert-butyl-1H-imidazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the formylated product.

Reaction Steps :

-

Cool DMF (2.0 eq) and POCl₃ (1.5 eq) to 0°C.

-

Add 1-tert-butyl-1H-imidazole (1.0 eq) and stir at 60°C for 6 hours.

-

Quench with ice-water and extract with ethyl acetate.

-

Neutralize with sodium bicarbonate and purify via crystallization.

Advantages :

-

Single-step formylation avoids multi-step oxidation.

-

Higher functional group tolerance.

Challenges :

-

Requires strict anhydrous conditions.

-

POCl₃ handling poses safety risks.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Catalytic systems, such as immobilized acid catalysts on silica gel, enable catalyst recycling and minimize waste.

Table 3: Industrial Method Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Catalyst Loading | 10 mol% | 5 mol% (immobilized) |

| Annual Production | 100 g | 500 kg |

| Purity | 95% | 99% |

Reaction Optimization and Troubleshooting

Mitigation Strategies

-

Temperature Control : Maintain reaction temperatures within ±2°C of the optimal range.

-

Catalyst Screening : Test alternative catalysts (e.g., zeolites) for improved selectivity.

-

In Situ Monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters dynamically.

Q & A

Q. What are the standard synthetic routes for 1-tert-butyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of imidazole precursors. A common approach involves introducing the tert-butyl group using tert-butyl bromide or similar alkylating agents under basic conditions (e.g., NaH or KOH in DMF) . The aldehyde functionality can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using POCl₃ and DMF . Optimization includes controlling temperature (0–5°C for alkylation, 80–100°C for formylation) and stoichiometric ratios to minimize side products like N-oxide derivatives. Purity is verified via HPLC (>97%) and NMR .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃, quaternary carbon at ~30 ppm) and aldehyde proton (δ ~9.8 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) .

- Mass spectrometry : ESI-MS or GC-MS to validate molecular weight (MW: 166.21 g/mol) .

- HPLC : For purity assessment (>97% recommended for reproducibility) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation . Stability tests via TLC or HPLC every 3–6 months are advised.

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging the tert-butyl group’s rigidity to constrain thermal parameters . Challenges include disorder in the tert-butyl moiety; applying "ISOR" or "SIMU" restraints in SHELXL improves model accuracy . Data collection at low temperatures (100 K) reduces thermal motion artifacts.

Q. What role does the aldehyde group play in supramolecular interactions, and how can this be exploited in coordination chemistry?

The aldehyde acts as a hydrogen-bond acceptor and metal ligand. In crystal engineering, it forms C–H⋯O hydrogen bonds with adjacent imidazole rings (graph set notation: C(4) or R₂²(8) motifs) . For coordination complexes, the aldehyde can chelate metals (e.g., Cu²⁺ or Pd²⁺) alongside the imidazole’s N-atom, enabling catalytic or photophysical applications. DFT calculations (e.g., Gaussian) predict binding energies and geometries .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions (e.g., unexpected NMR shifts or IR peaks) often stem from tautomerism or solvent effects. Strategies include:

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before introducing reactive groups (e.g., amines or Grignard reagents) . Alternatively, use flow chemistry to control reaction time and minimize over-oxidation. Post-functionalization, deprotection with aqueous HCl regenerates the aldehyde .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.